molecular formula C9H18N2 B12278445 (5S)-N-methyl-1-azabicyclo[3.3.1]nonan-3-amine

(5S)-N-methyl-1-azabicyclo[3.3.1]nonan-3-amine

Katalognummer: B12278445
Molekulargewicht: 154.25 g/mol
InChI-Schlüssel: AZOKZQRXTHUBNL-IENPIDJESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(5S)-N-methyl-1-azabicyclo[3.3.1]nonan-3-amine is a bicyclic amine compound with a unique structure that has garnered interest in various fields of scientific research. This compound is characterized by its rigid bicyclic framework, which imparts specific chemical and physical properties that make it valuable for different applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (5S)-N-methyl-1-azabicyclo[3.3.1]nonan-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a bicyclic ketone, followed by reduction and methylation steps. The reaction conditions often require the use of strong reducing agents and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing advanced techniques such as high-pressure hydrogenation and automated synthesis reactors.

Analyse Chemischer Reaktionen

Types of Reactions

(5S)-N-methyl-1-azabicyclo[3.3.1]nonan-3-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the bicyclic framework.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted bicyclic amines, depending on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

(5S)-N-methyl-1-azabicyclo[3.3.1]nonan-3-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is utilized in the development of new materials and as a catalyst in various chemical processes.

Wirkmechanismus

The mechanism of action of (5S)-N-methyl-1-azabicyclo[3.3.1]nonan-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s rigid structure allows it to fit into binding sites with high specificity, modulating the activity of these targets and influencing various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (5S)-N-methyl-1-azabicyclo[3.2.1]octan-3-amine
  • (5S)-N-methyl-1-azabicyclo[4.3.1]decane-3-amine

Uniqueness

Compared to similar compounds, (5S)-N-methyl-1-azabicyclo[331]nonan-3-amine stands out due to its specific bicyclic structure, which imparts unique chemical reactivity and biological activity

Eigenschaften

Molekularformel

C9H18N2

Molekulargewicht

154.25 g/mol

IUPAC-Name

(5S)-N-methyl-1-azabicyclo[3.3.1]nonan-3-amine

InChI

InChI=1S/C9H18N2/c1-10-9-5-8-3-2-4-11(6-8)7-9/h8-10H,2-7H2,1H3/t8-,9?/m0/s1

InChI-Schlüssel

AZOKZQRXTHUBNL-IENPIDJESA-N

Isomerische SMILES

CNC1C[C@@H]2CCCN(C2)C1

Kanonische SMILES

CNC1CC2CCCN(C2)C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.